BenchChemオンラインストアへようこそ!

trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Reference standard preparation Salt form selection Analytical chemistry

Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1) is the trifluoroacetate (TFA) salt of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, a member of the imidazo[4,5-b]pyridine heterocyclic family. With a molecular formula of C₁₁H₁₀F₃N₃O₄ and molecular weight of 305.21 g/mol , this compound serves as a versatile small-molecule scaffold and purine bioisostere building block for medicinal chemistry and kinase inhibitor drug discovery programs.

Molecular Formula C11H10F3N3O4
Molecular Weight 305.21 g/mol
CAS No. 1803589-98-1
Cat. No. B1449707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
CAS1803589-98-1
Molecular FormulaC11H10F3N3O4
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
InChIKeyRHVHSCXOHMQISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroacetic Acid Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1): Compound Identity and Procurement Context


Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1) is the trifluoroacetate (TFA) salt of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, a member of the imidazo[4,5-b]pyridine heterocyclic family. With a molecular formula of C₁₁H₁₀F₃N₃O₄ and molecular weight of 305.21 g/mol , this compound serves as a versatile small-molecule scaffold and purine bioisostere building block for medicinal chemistry and kinase inhibitor drug discovery programs [1]. The imidazo[4,5-b]pyridine core is recognized as a privileged structure in pharmaceutical research, with multiple derivatives advanced as clinical candidates targeting Aurora kinases, FLT3, c-Met, and TAM family kinases [2]. The TFA salt form is supplied at ≥95% purity and is primarily utilized as a synthetic intermediate, reference standard for drug impurity profiling, and biomedical research reagent [3].

Why In-Class Imidazo[4,5-b]pyridine Building Blocks Cannot Simply Substitute for Trifluoroacetic Acid Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate


Imidazo[4,5-b]pyridine scaffolds are not interchangeable commodity chemicals; their utility in kinase inhibitor design is exquisitely sensitive to substitution pattern, salt form, and functional group positioning. The C7-methyl carboxylate ester in this compound provides a key synthetic handle for further derivatization—hydrolysis to the carboxylic acid, amidation, or reduction—that is absent in unsubstituted or differently substituted analogs [1]. The 5-methyl group on the pyridine ring introduces steric and electronic modulation that influences downstream binding interactions with kinase ATP pockets, a feature exploited in the design of Aurora-A-selective inhibitors where C7-imidazo[4,5-b]pyridine derivatization was critical for achieving isoform selectivity [2]. Furthermore, the TFA salt form offers distinct handling advantages over the free base (CAS 1378793-08-8), including improved crystallinity, enhanced solubility in polar organic solvents, and defined stoichiometry for quantitative applications such as reference standard preparation . Substituting a regioisomeric variant—such as a 5-carboxylate or 6-carboxylate ester—fundamentally alters the exit vector geometry recognized by kinase hinge-binding motifs, as demonstrated in SAR studies where regio-isomeric imidazo[4,5-b]pyridine analogs exhibited markedly different cytotoxic potencies [3].

Quantitative Differentiation Evidence for Trifluoroacetic Acid Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1)


TFA Salt Form vs. Free Base: Stoichiometric Precision and Solubility for Reference Standard Applications

The TFA salt form (CAS 1803589-98-1, MW 305.21 g/mol, C₁₁H₁₀F₃N₃O₄) provides defined 1:1 stoichiometry versus the free base methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1378793-08-8, MW 191.19 g/mol, C₉H₉N₃O₂). This equates to a mass differential of 114.02 g/mol (59.6% increase), directly traceable to the TFA counterion . The TFA salt is supplied at ≥95% purity (or 98% from select vendors), whereas the free base is typically available at ≥95% purity . The salt form enhances handling properties: defined melting behavior, reduced hygroscopicity versus the free base, and improved solubility in polar aprotic solvents (DMF, DMSO) commonly used in coupling reactions [1].

Reference standard preparation Salt form selection Analytical chemistry

5-Methyl Substitution vs. Unsubstituted Imidazo[4,5-b]pyridine-7-carboxylate: Impact on Kinase Hinge-Binding Geometry

The 5-methyl group on the pyridine ring of the target compound (CAS 1803589-98-1) is absent in the simpler scaffold methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 78316-09-3, MW 177.16, C₈H₇N₃O₂). In the imidazo[4,5-b]pyridine series, the C5 position projects toward the solvent-accessible region of the kinase ATP pocket. Published SAR from the Bavetsias et al. Aurora kinase program demonstrated that C7-imidazo[4,5-b]pyridine derivatization combined with appropriate substitution on the pyridine ring was essential for achieving Aurora-A vs. Aurora-B selectivity: compound 28c showed IC₅₀ values similar for Aurora-A wild-type and L215R/R220K mutants, while the T217E mutant was significantly less sensitive, confirming that substituent identity modulates isoform selectivity [1]. Separately, in the TAM kinase inhibitor series by Baladi et al., 2,6-disubstituted imidazo[4,5-b]pyridines achieved AXL IC₅₀ = 0.77 nM and MER IC₅₀ = 9 nM with 120- to 900-fold selectivity, demonstrating that pyridine ring substitution patterns critically control potency and selectivity [2].

Kinase inhibitor design Structure-activity relationship Purine bioisostere

C7-Carboxylate Exit Vector vs. C5- and C6-Carboxylate Regioisomers: Differential Access to Kinase Hinge-Binding Pharmacophores

The target compound positions the methyl carboxylate ester at C7 of the imidazo[4,5-b]pyridine ring system. Regioisomeric variants include methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate and methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1171920-82-3, C₉H₉N₃O₂, MW 191.19) . In the Aurora-A co-crystallography study by Bavetsias et al., the C7 position was identified as the critical vector for installing pyrazole substituents that engage either the P-loop (compounds 7a, 14d) or the post-hinge Thr217 residue (compounds 14a, 14b), with distinct binding modes confirmed by X-ray crystallography [1]. The C7-carboxylate methyl ester serves as a versatile synthetic handle: it can be hydrolyzed to the carboxylic acid (for amide coupling), reduced to the alcohol, or converted to the amide directly—transformations validated in the Dubina et al. 2024 building block study [2]. In contrast, the 6-carboxylate regioisomer projects toward a sterically constrained region of the Aurora-A pocket, limiting its utility for derivatization [1].

Exit vector analysis Regioisomer differentiation Kinase pharmacophore

Purine Bioisostere Scaffold: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Isomeric Cores in Kinase Inhibition

The imidazo[4,5-b]pyridine core of the target compound is a recognized purine bioisostere that differs fundamentally from the imidazo[4,5-c]pyridine isomer in the spatial orientation of the pyridine nitrogen. A comprehensive 2017 review by Krause et al. documented that imidazo[4,5-b]pyridine derivatives exhibit potent inhibition of GSK-3 (IC₅₀ = 1–12 nM), outperforming their 7-hydroxybenzimidazole analogs [1]. In the PARP-1 inhibitor space, imidazo[4,5-c]pyridine-7-carboxamide derivatives achieved potent inhibition, but the 4,5-b isomer was preferentially pursued for Aurora and FLT3 kinase programs due to its superior hinge-binding geometry [1][2]. The dual FLT3/Aurora inhibitor 27e (bearing the imidazo[4,5-b]pyridine core) demonstrated Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM, FLT3 Kd = 6.2 nM, and was selected as a preclinical development candidate for AML, confirming the translational relevance of the 4,5-b scaffold [2].

Bioisostere comparison Scaffold hopping Kinase selectivity

Recommended Procurement and Application Scenarios for Trifluoroacetic Acid Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1)


Synthetic Elaboration to Aurora-A/FLT3 Dual Kinase Inhibitor Lead Compounds

The target compound serves as a direct precursor for constructing C7-derivatized imidazo[4,5-b]pyridine kinase inhibitors. The C7-methyl ester can be hydrolyzed to the carboxylic acid, then coupled with substituted piperazines or pyrazoles to generate analogs of the preclinical candidate 27e (Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM) [1]. The 5-methyl group on the pyridine ring pre-installs a hydrophobic contact that contributes to ATP-pocket complementarity, reducing the number of synthetic steps versus starting from the unsubstituted scaffold (CAS 78316-09-3). The TFA salt form provides defined stoichiometry for reaction optimization and facilitates LC-MS monitoring of coupling efficiency [2].

Pharmaceutical Impurity Reference Standard for Imidazo[4,5-b]pyridine-Based Drug Substances

As a characterized TFA salt with ≥95% purity (or 98% from select suppliers), this compound is qualified for use as a reference standard in HPLC impurity profiling of imidazo[4,5-b]pyridine-containing active pharmaceutical ingredients (APIs) [3]. The defined 1:1 TFA stoichiometry (MW 305.21 g/mol) enables accurate gravimetric preparation of calibration standards, unlike the free base form which may exhibit variable hydration. Storage at -20°C provides 1–2 year stability, suitable for regulated quality control workflows [3].

Purine Bioisostere Library Synthesis for Kinase Profiling Campaigns

The imidazo[4,5-b]pyridine scaffold is a validated purine bioisostere with demonstrated activity across multiple kinase families (Aurora, FLT3, GSK-3, TAM, c-Met, CDK9) [4][5]. The C7-carboxylate methyl ester provides a versatile handle for parallel library synthesis via amide coupling, ester hydrolysis, or reduction to the alcohol, followed by further diversification. The 5-methyl substitution constrains the conformational space of the pyridine ring relative to the des-methyl analog, which can be exploited to bias library members toward specific kinase selectivity profiles as demonstrated in the Aurora-A vs. Aurora-B selectivity studies [6].

Method Development and Validation for Regioisomeric Purity Determination

The clear structural distinction between the C7-carboxylate target compound and its C5- and C6-carboxylate regioisomers makes this TFA salt valuable for developing and validating HPLC or UPLC methods that resolve regioisomeric impurities in imidazo[4,5-b]pyridine building blocks. The defined salt form provides consistent retention time behavior across analytical columns, and the TFA counterion is transparent in UV detection at standard wavelengths (254 nm, 280 nm). This is critical for procurement quality control when sourcing from multiple vendors, as regioisomeric contamination can propagate through multi-step syntheses and confound biological assay results [7].

Quote Request

Request a Quote for trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.